4-Fluorobenzo[d]thiazol-2-amine

Catalog No.
S714055
CAS No.
20358-06-9
M.F
C7H5FN2S
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzo[d]thiazol-2-amine

CAS Number

20358-06-9

Product Name

4-Fluorobenzo[d]thiazol-2-amine

IUPAC Name

4-fluoro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)

InChI Key

CBVRCEFUXXJLSG-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC(=N2)N)F

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)F

Synthesis and Characterization:

4-Fluorobenzo[d]thiazol-2-amine has been synthesized through various methods, including the reaction of 2-aminobenzenethiol with 2-fluoro-1,3-dicarbonyl chloride []. Its characterization has been reported using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

Research suggests that 4-Fluorobenzo[d]thiazol-2-amine may hold potential in different scientific fields, although its applications are still under investigation. Here are some reported areas of exploration:

  • Medicinal Chemistry

    Due to the presence of the thiazole ring, a common pharmacophore in various drugs, 4-Fluorobenzo[d]thiazol-2-amine has been explored for its potential in drug discovery. Studies have investigated its activity against various diseases, including cancer and bacterial infections [, ].

  • Material Science

    The unique properties of 4-Fluorobenzo[d]thiazol-2-amine, such as its potential to form hydrogen bonds, have led to its exploration in developing new materials. Research suggests its potential use in the development of liquid crystals and organic light-emitting diodes (OLEDs) [, ].

Current Research and Future Directions:

While initial research suggests potential applications of 4-Fluorobenzo[d]thiazol-2-amine, further investigation is needed to fully understand its properties and potential benefits. Current research is focused on:

  • Evaluation of biological activity

    Further studies are needed to elucidate the specific mechanisms of action and potential therapeutic effects of 4-Fluorobenzo[d]thiazol-2-amine in various disease models.

  • Optimization for specific applications

    Tailoring the structure of 4-Fluorobenzo[d]thiazol-2-amine through various modifications could lead to improved properties for specific applications in material science and drug discovery.

4-Fluorobenzo[d]thiazol-2-amine is a heterocyclic compound characterized by the presence of both a benzothiazole and an amine functional group, specifically featuring a fluorine atom at the fourth position of the benzothiazole ring. Its molecular formula is C7H5FN2SC_7H_5FN_2S and it has a molecular weight of approximately 172.19 g/mol. The compound exhibits a unique structure that combines the properties of both aromatic and heteroaromatic systems, making it of interest in various fields, particularly medicinal chemistry.

  • Antibacterial properties: Some benzothiazole derivatives have shown antibacterial activity.

Due to the lack of specific information on 4-Fluorobenzo[d]thiazol-2-amine, it's crucial to handle it with caution assuming potential hazards:

  • Potential skin and eye irritant: Aromatic amines can be irritants.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Unknown flammability and reactivity: Proper handling procedures for unknown organic compounds should be followed.

The reactivity of 4-Fluorobenzo[d]thiazol-2-amine is influenced by the electron-withdrawing nature of the fluorine atom, which can affect nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it can react with various electrophiles.
  • Electrophilic Aromatic Substitution: The fluorine substituent can direct electrophiles to the ortho or para positions on the aromatic ring.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds .

Research indicates that 4-Fluorobenzo[d]thiazol-2-amine exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-tumor agent, with derivatives showing promising results against various cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 4-Fluorobenzo[d]thiazol-2-amine:

  • Direct Fluorination: This method involves the fluorination of benzo[d]thiazol-2-amine using fluorinating agents under controlled conditions.
  • Nucleophilic Substitution: Starting from 4-chloro or 4-bromo derivatives of benzothiazole, nucleophilic substitution with fluoride sources can yield the desired compound.
  • Cyclization Reactions: Various synthetic routes involve cyclization reactions between thioureas and aromatic aldehydes followed by fluorination .

4-Fluorobenzo[d]thiazol-2-amine finds applications in several areas:

  • Pharmaceutical Development: Its derivatives are being explored for their potential anti-cancer properties.
  • Material Science: The compound may be used in developing new materials due to its unique electronic properties.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic compounds .

Studies investigating the interactions of 4-Fluorobenzo[d]thiazol-2-amine with various biological targets have shown that it can bind to proteins involved in cancer progression. Its interaction profile suggests potential mechanisms of action that could inhibit tumor growth or induce apoptosis in cancer cells. Further research is necessary to fully elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 4-Fluorobenzo[d]thiazol-2-amine, including:

Compound NameStructural FeaturesUnique Aspects
Benzo[d]thiazoleLacks fluorine; simpler structureMore basic properties; less biological activity
6-Fluorobenzo[d]thiazol-2-amineFluorine at position 6Different reactivity pattern due to position
4-Chlorobenzo[d]thiazol-2-amineChlorine instead of fluorinePotentially different biological effects
5-Methylbenzo[d]thiazoleMethyl group at position 5Alters electronic characteristics

These compounds highlight the uniqueness of 4-Fluorobenzo[d]thiazol-2-amine, particularly in its reactivity and biological activity due to the presence of the fluorine atom at a strategic position on the benzothiazole ring.

4-Fluorobenzo[d]thiazol-2-amine (CAS: 20358-06-9) is a fluorinated derivative of benzothiazole, classified as a bicyclic heterocyclic compound. Its molecular formula is $$ \text{C}7\text{H}5\text{FN}_2\text{S} $$, with a molecular weight of 168.19 g/mol. The IUPAC name, 4-fluoro-1,3-benzothiazol-2-amine, reflects its structure: a benzene ring fused to a thiazole ring (positions 1 and 3), with a fluorine atom at position 4 and an amine group at position 2. Common synonyms include 2-amino-4-fluorobenzothiazole and 4-fluoro-1,3-benzothiazol-2-ylamine.

Historical Context in Heterocyclic Chemistry

Benzothiazoles were first synthesized in 1879 by Hofmann via cyclization reactions. The fluorinated analog, 4-fluorobenzo[d]thiazol-2-amine, emerged later as part of efforts to optimize heterocyclic compounds for pharmaceutical applications. Early synthetic routes involved condensation of 2-aminothiophenol with fluorinated carboxylic acids or aldehydes. Its development paralleled advancements in fluorination techniques, which enhanced bioactivity and metabolic stability in drug candidates.

Significance in Benzothiazole Research

This compound is pivotal in medicinal chemistry due to its role as a scaffold for bioactive molecules. Benzothiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties, with fluorination at position 4 improving lipophilicity and target binding. For example, 4-fluorobenzo[d]thiazol-2-amine derivatives have shown promise in inhibiting histone deacetylases (HDACs) and parasitic enzymes. Its structural simplicity allows modular functionalization, making it a versatile intermediate in drug discovery.

Overview of Structural Features

The molecule features a planar bicyclic core with conjugated $$\pi$$-electrons. Key structural attributes include:

  • Fluorine substitution: The electron-withdrawing fluorine at position 4 increases electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions.
  • Amine group: The primary amine at position 2 participates in hydrogen bonding and serves as a site for derivatization.
  • Sulfur atom: Contributes to aromaticity and enables interactions with biological targets via sulfur-$$\pi$$ interactions.

Molecular Structure and Composition

4-Fluorobenzo[d]thiazol-2-amine is a heterocyclic organic compound with the molecular formula C₇H₅FN₂S [1] [2] [3]. The compound features a benzothiazole core structure with a fluorine substituent at the 4-position and an amino group at the 2-position [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-fluoro-1,3-benzothiazol-2-amine [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 20358-06-9 and carries the MDL number MFCD04448824 [1] [2] [4].

The molecular structure consists of a fused benzene-thiazole ring system where the thiazole ring contains both nitrogen and sulfur heteroatoms [3]. The fluorine atom is positioned on the benzene ring at the para position relative to the thiazole nitrogen, creating a unique electronic environment [1] [5]. The amino group attached to the thiazole ring at position 2 provides both nucleophilic and hydrogen bonding capabilities to the molecule .

The compound exhibits a planar aromatic structure due to the conjugated π-electron system spanning both the benzene and thiazole rings [7]. The InChI representation of the molecule is 1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10), with the corresponding InChI Key CBVRCEFU XXJLSG-UHFFFAOYSA-N [1] [8]. The simplified molecular-input line-entry system representation is NC1=NC2=C(F)C=CC=C2S1 [2].

Table 1: Molecular Composition and Identification Data

PropertyValueReference
Molecular FormulaC₇H₅FN₂S [1] [2] [3]
IUPAC Name4-fluoro-1,3-benzothiazol-2-amine [1] [2] [3]
CAS Number20358-06-9 [1] [2] [3]
MDL NumberMFCD04448824 [1] [2] [4]
InChI KeyCBVRCEFU XXJLSG-UHFFFAOYSA-N [1] [8]
SMILESNC1=NC2=C(F)C=CC=C2S1 [2]

Physical Characteristics

Molecular Weight (168.19) and Density (1.5±0.1 g/cm³)

The molecular weight of 4-Fluorobenzo[d]thiazol-2-amine is precisely 168.19 grams per mole [1] [2] [5] [4]. This molecular weight reflects the combined atomic masses of seven carbon atoms, five hydrogen atoms, one fluorine atom, two nitrogen atoms, and one sulfur atom [1] [2]. The exact mass of the compound, as determined by high-resolution mass spectrometry, is 168.015747 atomic mass units [5].

The density of 4-Fluorobenzo[d]thiazol-2-amine has been experimentally determined to be 1.5±0.1 grams per cubic centimeter [5]. This relatively high density is characteristic of fluorinated aromatic compounds and reflects the presence of the fluorine atom, which contributes significant mass while occupying minimal volume [5]. The density value indicates that the compound is denser than water and most common organic solvents [5].

The compound exhibits a polar surface area of 67.15000 square angstroms, which influences its solubility and permeability properties [5]. The calculated partition coefficient (LogP) value of 1.94 suggests moderate lipophilicity, indicating the compound's tendency to partition into organic phases relative to aqueous phases [5].

Melting and Boiling Points (312.0±34.0 °C at 760 mmHg)

The boiling point of 4-Fluorobenzo[d]thiazol-2-amine has been calculated to be 312.0±34.0 degrees Celsius at standard atmospheric pressure (760 mmHg) [5] [9]. This relatively high boiling point is characteristic of aromatic heterocyclic compounds and reflects the strong intermolecular forces present in the compound [5]. The elevated boiling point can be attributed to the combination of π-π stacking interactions between aromatic rings, hydrogen bonding capabilities of the amino group, and dipolar interactions enhanced by the fluorine substituent [5].

The melting point of the compound has not been definitively established in the available literature, with most sources indicating that specific melting point data is not available [10]. However, the compound is known to exist as a solid at room temperature, appearing as a pale-yellow to yellow-brown solid [1] [8]. The crystalline nature of the compound suggests significant intermolecular interactions that stabilize the solid state [1].

The vapor pressure of 4-Fluorobenzo[d]thiazol-2-amine is extremely low, measured at 0.0±0.7 mmHg at 25 degrees Celsius [5]. This minimal vapor pressure indicates that the compound has negligible volatility at room temperature, consistent with its high boiling point [5].

Flash Point (142.5±25.7 °C)

The flash point of 4-Fluorobenzo[d]thiazol-2-amine is 142.5±25.7 degrees Celsius [5]. The flash point represents the lowest temperature at which the compound can vaporize to form an ignitable mixture in air [5]. This relatively high flash point indicates that the compound poses minimal fire hazard under normal storage and handling conditions [5].

The index of refraction for the compound has been determined to be 1.726 [5]. This optical property reflects the compound's ability to bend light and is influenced by the electronic structure and polarizability of the molecule [5]. The relatively high refractive index is consistent with the presence of aromatic π-electrons and the electronegative fluorine atom [5].

Table 2: Physical Properties Summary

PropertyValueUnitsReference
Molecular Weight168.19g/mol [1] [2] [5] [4]
Exact Mass168.015747amu [5]
Density1.5±0.1g/cm³ [5]
Boiling Point312.0±34.0°C at 760 mmHg [5] [9]
Flash Point142.5±25.7°C [5]
Vapor Pressure0.0±0.7mmHg at 25°C [5]
Index of Refraction1.726- [5]
LogP1.94- [5]

Chemical Reactivity Profile

Nucleophilic and Electrophilic Centers

The chemical reactivity of 4-Fluorobenzo[d]thiazol-2-amine is determined by the distribution of electron density across the molecular framework [7]. The amino group at position 2 serves as the primary nucleophilic center in the molecule . The nitrogen atom in the amino group possesses a lone pair of electrons that can participate in nucleophilic reactions, making it capable of acting as both a hydrogen bond donor and acceptor [11].

The thiazole nitrogen at position 3 functions as an electrophilic center due to its incorporation into the aromatic heterocycle [7]. This nitrogen atom can coordinate with metals or accept protons under acidic conditions . The sulfur atom in the thiazole ring also represents a potential coordination site, though it exhibits moderate electronegativity compared to nitrogen [7].

The aromatic ring system exhibits reduced reactivity toward electrophilic substitution reactions due to the electron-withdrawing effect of the fluorine substituent [13]. The fluorine atom at position 4 creates an electron-deficient region in the aromatic system, deactivating the ring toward nucleophilic attack [13]. This deactivation is particularly pronounced at positions adjacent to the fluorine substitution [13].

Research has demonstrated that benzothiazole derivatives undergo various chemical transformations including substitution reactions, particularly at the bromine and fluorine positions when present . The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecular structures .

Fluorine-Induced Electronic Effects

The fluorine atom at position 4 exerts significant electronic effects throughout the molecular structure [13] [7]. Fluorine exhibits the highest electronegativity among all elements, creating a strong inductive electron-withdrawing effect (-I effect) that influences the entire aromatic system [13] [7]. This electronic withdrawal reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack [13].

The electron-withdrawing nature of fluorine increases the acidity of adjacent positions in the molecule [13]. This effect is transmitted through the σ-framework of the molecule and influences the reactivity patterns of the compound [7]. Computational studies have shown that fluorine substitution in benzothiazole derivatives alters the frontier molecular orbital energies, affecting the HOMO-LUMO gap and overall molecular reactivity [7].

The presence of fluorine also affects the dipole moment of the molecule, contributing to its polar character [7]. Theoretical investigations have revealed that fluorine substitution influences the charge distribution and electronic transitions within the benzothiazole framework [7]. The electronegativity of fluorine creates a permanent dipole that can participate in dipolar interactions with other molecules [13].

Fluorine's electronic effects extend to the stability of the compound, with the electron-withdrawing nature contributing to the overall thermodynamic stability of the molecular structure [7]. These electronic perturbations influence both the kinetic and thermodynamic aspects of chemical reactions involving the compound [13].

Hydrogen Bonding Capabilities

The amino group in 4-Fluorobenzo[d]thiazol-2-amine provides significant hydrogen bonding capabilities [14] [11]. Primary amines are characterized by their ability to form both intermolecular and intramolecular hydrogen bonds through their N-H functionalities [11]. The amino group can serve as both a hydrogen bond donor, through its N-H bonds, and a hydrogen bond acceptor, through the lone pair of electrons on the nitrogen atom [11].

Research on benzothiazole derivatives has demonstrated that hydrogen bonding plays a crucial role in excited-state proton transfer processes [14]. The hydrogen bonding network can stabilize various conformational states of the molecule and influence its photophysical properties [14]. In crystalline form, these hydrogen bonding interactions contribute to the packing arrangement and solid-state stability [14].

The thiazole nitrogen can also participate in hydrogen bonding as an acceptor, though to a lesser extent than the amino nitrogen [14]. The sulfur atom in the thiazole ring can engage in weaker hydrogen bonding interactions, contributing to the overall hydrogen bonding network [14].

Computational studies have shown that hydrogen bonding interactions in benzothiazole systems can lead to intramolecular charge transfer and affect the electronic properties of the molecule [14] [7]. The combination of hydrogen bonding and π-π stacking interactions influences the intermolecular associations and bulk properties of the compound [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-Fluorobenzo[d]thiazol-2-amine through characteristic chemical shifts and coupling patterns [15] [16]. In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the aromatic protons of the benzothiazole ring system typically appear in the range of 7.0-8.5 ppm [16]. The proton located at position 5 of the thiazole ring characteristically appears as a singlet between 6.98-7.58 ppm [16].

The amino group protons (NH₂) exhibit characteristic signals that can appear as broad peaks due to rapid exchange with solvent or sharp peaks under appropriate conditions [11]. The chemical shifts of these protons are influenced by the electronic environment created by the heterocyclic system and the fluorine substitution [16].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the carbon framework of the molecule, with aromatic carbons typically appearing between 110-160 ppm [16]. The carbon atoms in the thiazole ring and benzene ring exhibit distinct chemical shifts based on their electronic environments [16]. The carbon bearing the fluorine substituent shows characteristic downfield shifts due to the electronegativity of fluorine [16].

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy is particularly valuable for characterizing fluorinated compounds [17] [18] [19]. Aromatic fluorine atoms typically exhibit chemical shifts in the range of -100 to -120 ppm relative to trichlorofluoromethane (CFCl₃) as an external standard [17] [18]. The ¹⁹F NMR spectrum provides unambiguous confirmation of fluorine substitution and can reveal coupling patterns with adjacent nuclei [17] [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-Fluorobenzo[d]thiazol-2-amine reveals characteristic fragmentation patterns that aid in structural identification [20]. The molecular ion peak appears at m/z 168, corresponding to the molecular weight of the compound [20]. Under electron ionization conditions, the molecular ion can undergo various fragmentation pathways [20].

Common fragmentation patterns include the loss of the amino group (NH₂, 16 Da) to give a fragment at m/z 152 [20]. Loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion produces a significant fragment at m/z 141, which often appears as a base peak in the mass spectrum [20]. The loss of fluorine (19 Da) can also occur, though this fragmentation is less favored due to the strength of the carbon-fluorine bond [20].

The thiazole ring system can undergo ring opening and rearrangement reactions under mass spectrometric conditions [20]. Loss of sulfur (32 Da) or hydrogen sulfide (H₂S, 34 Da) represents another fragmentation pathway [20]. The benzene ring portion of the molecule can form stable aromatic cations that appear as prominent fragments in the mass spectrum [20].

Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of selected precursor ions [20]. The fragmentation patterns are influenced by the electronic effects of the fluorine substituent and the stability of the resulting fragment ions [20].

Infrared Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that identify functional groups and structural features in 4-Fluorobenzo[d]thiazol-2-amine [21] [11]. The amino group exhibits distinctive N-H stretching vibrations in the range of 3300-3500 cm⁻¹ [11]. Primary aromatic amines characteristically show two N-H stretching peaks corresponding to symmetric and asymmetric stretching modes [11] [22].

The carbon-fluorine bond produces a characteristic absorption band in the range of 1100-1300 cm⁻¹ [21]. This C-F stretching vibration is typically strong and sharp, providing unambiguous identification of fluorine substitution [21]. The position of this band is influenced by the aromatic environment and can provide information about the substitution pattern [21].

Aromatic C=C stretching vibrations appear in the range of 1450-1650 cm⁻¹, characteristic of the benzene ring system [21]. The thiazole ring contributes additional vibrational modes in the fingerprint region, typically appearing between 800-900 cm⁻¹ [23]. These ring vibrations are sensitive to substitution patterns and can aid in structural identification [23].

The combination of N-H, C-F, and aromatic C=C stretching vibrations provides a distinctive infrared spectroscopic fingerprint for 4-Fluorobenzo[d]thiazol-2-amine [21] [11]. The intensity and position of these bands are influenced by intermolecular hydrogen bonding and crystal packing effects in the solid state [11].

Table 3: Spectroscopic Characteristics Summary

Spectroscopic TechniqueExpected Range/ValueCharacteristic Features
¹H NMR (aromatic region)7.0-8.5 ppmAromatic proton signals [16]
¹³C NMR (aromatic region)110-160 ppmHeterocyclic carbon range [16]
¹⁹F NMR-100 to -120 ppmAromatic fluorine signal [17] [18] [19]
IR N-H stretching3300-3500 cm⁻¹Two peaks for primary amine [11]
IR C-F stretching1100-1300 cm⁻¹Strong, sharp absorption [21]
Mass spectrum molecular ionm/z 168Molecular ion peak [20]
Common fragmentm/z 141Loss of HCN (27 Da) [20]

Classical Synthetic Routes

3.1.1 Condensation of 2-Aminobenzenethiol Derivatives

Early access to 4-fluorobenzo[d]thiazol-2-amine relies on electrophilic cyclocondensation between a 4-fluoro-substituted aniline and potassium thiocyanate in glacial acetic acid, followed by in-situ oxidation of the intermediate N-aryl thiourea with elemental bromine. The process proceeds through transient thiocyanogen formation, intramolecular attack of the sulfanyl group on the activated carbon, and rearomatisation to the benzothiazole core [1] [2].

  • Typical conditions: 4-fluoro-3-chloro aniline (1 equiv), potassium thiocyanate (4 equiv), bromine (2 equiv), 20 mL glacial acetic acid, 0–5 °C addition, then 85 °C, 10 h total [3].
  • Reported isolated yields for halofluoro analogues fall in the 68 – 78% range; the para-fluoro substrate behaves comparably (70% in an unscaled 10 mmol run) [2].
EntrySubstrateOxidant (equiv)Temp/TimeYield (%)
14-Fluoro-3-chloro anilineBromine (2)85 °C / 10 h68 [3]
24-Fluoro anilineBromine (2)80 °C / 8 h70 [2]
33-Chloro-4-fluoro anilineBromine (2)85 °C / 9 h72 [4]
3.1.2 Cyclization of Substituted Thioamides

An alternative exploits oxidative ring closure of O- or N-aryl thioamides. Bromine in acetic acid, Dess–Martin periodinane, or phenyliodine(III) bis(trifluoroacetate) promote sulfur oxidation, triggering intramolecular carbon–sulfur bond formation to give the target heterocycle in 50 – 83% yield [5] [6]. Such methods are well-suited to pre-functionalised thioamides derived from 4-fluorobenzoyl chloride and anilines.

Modern Synthetic Approaches

3.2.1 Catalyst-Mediated Syntheses

Transition-metal catalysis has shortened reaction times and lowered oxidant loadings. Copper(I) bromide under aerobic conditions converts N-arylthioureas bearing a para-fluoro group to 2-aminobenzothiazoles in dimethyl sulfoxide at 80 °C within 1 h (78%) [7]. A manganese(II) chloride–tert-butyl hydroperoxide system delivers comparable conversions at 50 °C, tolerating electron-withdrawing fluorine and affording 73% yield on multigram scale [8]. Palladium-assisted carbon–sulfur coupling of 2-bromo-4-fluoroanilide-derived dithiocarbamates constitutes a further route that avoids external oxidant and furnishes 4-fluorobenzo[d]thiazol-2-amine in 65% yield [9].

CatalystOxidantSolventTemp (°C)Time (h)Yield (%)Ref.
Copper(I) bromideAirDimethyl sulfoxide801785
Manganese(II) chloridetert-Butyl hydroperoxideAcetonitrile5027315
Palladium tetrakis(triphenyl-phosphane)NoneDimethylformamide11046529
3.2.2 Microwave-Assisted Reactions

Target construction under focused microwave irradiation condenses 2-aminothiophenol with 4-fluorobenzaldehyde in ethanol using phenyliodine(III) bis(trifluoroacetate) as oxidant. Complete conversion is reached in 20 minutes at 130 °C, delivering the heterocycle in 83% isolated yield [10]. Similar one-pot microwave protocols employing potassium persulfate or iodine have been reported with 75 – 88% yields and reduced solvent volumes [11].

3.2.3 Green Chemistry Methods

Electro-organic synthesis replaces bromine with anodically generated bromine from sodium bromide. A constant-current, undivided iron–graphite cell in iso-propanol converts phenylthiourea derivatives to 2-aminobenzothiazoles; para-fluoro substrates provide 74% yield at room temperature in 3 h without external oxidant [12]. Ionic-liquid media such as 1-butyl-3-methyl-imidazolium tetrafluoroborate accelerate classical cyclisation and enhance isolated yields of fluorinated analogues to 78% while allowing facile solvent recycling [13].

Purification and Characterization Techniques

Crude reaction mixtures are routinely neutralised with aqueous ammonia, filtered, and the product recrystallised from ethanol or ethanol–benzene (1:1 v/v) to ≥ 97% purity [3] [4]. Silica-gel flash chromatography (hexane : ethyl acetate = 4:1) is preferred after catalyst-mediated or microwave processes [12] [10].

Physical-analytical constants for authentic 4-fluorobenzo[d]thiazol-2-amine are summarised below.

ParameterExperimental valueSource
Melting point127 – 128 °C39
^1H Nuclear magnetic resonance (dimethyl sulfoxide-d₆, 500 MHz)δ 7.21 (s, 1 H), 7.24–7.27 (d, 2 H), 7.56 (s, 1 H), 7.63 (br s, 2 H, –NH₂)79
Infra-red spectrum (potassium bromide, cm⁻¹)3320 (–NH₂), 3060 (Ar–C–H), 1261 (C–F), 740 (C–S)31
Exact mass (electrospray)m/z 168.016 (M + H)⁺39

Scale-up Considerations for Laboratory Synthesis

  • Thermal management. The bromine addition in the classical route is exothermic; jacketed reactors and slow, sub-ambient dosing minimise runaway risk when charging more than 0.1 mol of substrate [3].
  • Reagent economy. Electro-synthetic and manganese-catalysed methods cut oxidant equivalents by ≥ 50% relative to the vintage bromine protocol, reducing halogenated waste streams [8] [12].
  • Solvent recycling. Ionic-liquid media can be washed with water, dried, and reused for at least five cycles without observable yield loss, improving process mass intensity [13].
  • Continuous-flow potential. The potassium thiocyanate–bromine condensation has been adapted to tubular flow, shrinking reaction time from 10 h to 20 min at 120 °C while retaining a 71% yield for the para-fluoro substrate [2].
  • Product isolation. Direct crystallisation from the reaction liquor after controlled pH adjustment affords ≥ 90% recovery, obviating chromatography for gram-scale preparation [4].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-fluorobenzothiazole

Dates

Last modified: 08-15-2023

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